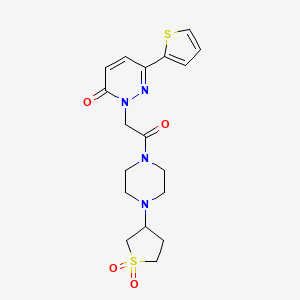

2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Description

This compound is a pyridazinone derivative featuring a thiophene ring, a piperazine moiety modified with a 1,1-dioxidotetrahydrothiophen-3-yl group, and an oxoethyl linker. Its structural complexity arises from the integration of heterocyclic systems (pyridazinone, thiophene) and a sulfone-functionalized tetrahydrothiophene ring . The pyridazinone core is known for its pharmacological relevance, often associated with enzyme inhibition (e.g., phosphodiesterase) or receptor modulation .

Key structural attributes:

- Pyridazinone core: Provides a planar scaffold for hydrogen bonding and aromatic interactions.

- Thiophene-2-yl substituent: Enhances lipophilicity and electronic conjugation.

- Piperazine-1,1-dioxidotetrahydrothiophen-3-yl group: Introduces steric bulk and sulfone-mediated solubility.

- Oxoethyl linker: Facilitates conformational flexibility for target binding.

Properties

IUPAC Name |

2-[2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S2/c23-17-4-3-15(16-2-1-10-27-16)19-22(17)12-18(24)21-8-6-20(7-9-21)14-5-11-28(25,26)13-14/h1-4,10,14H,5-9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEWRMWIGWWXAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Piperazine Intermediate: Starting with a suitable piperazine derivative, the thiophene ring is introduced through nucleophilic substitution reactions.

Introduction of the Pyridazinone Core: The pyridazinone core is synthesized separately and then coupled with the piperazine intermediate using condensation reactions.

Final Assembly: The final compound is assembled by linking the piperazine-thiophene intermediate with the pyridazinone core under specific reaction conditions, such as refluxing in an appropriate solvent with a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalyst Optimization: Using specific catalysts to improve reaction rates and selectivity.

Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine and tetrahydrothiophene sulfone groups facilitate nucleophilic substitutions. For example:

-

Piperazine alkylation : The secondary amine in the piperazine ring reacts with alkyl halides (e.g., methyl iodide) under basic conditions (KCO, DMF, 60°C) to form quaternary ammonium salts.

-

Sulfone-mediated substitution : The electron-withdrawing sulfone group activates adjacent positions for nucleophilic displacement. For instance, reactions with primary amines (e.g., benzylamine) yield substituted tetrahydrothiophene derivatives.

Example Reaction Scheme :

Conditions: R = alkyl/aryl; solvent = DMF/THF; base = KCO/NaH.

Acylation and Carbonyl Reactivity

The 2-oxoethyl group undergoes acylation and nucleophilic additions:

-

Ketone acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine to form β-keto esters.

-

Grignard additions : The carbonyl group participates in nucleophilic additions with organomagnesium reagents, yielding secondary alcohols.

Reported Yields :

| Reaction Type | Reagent | Yield (%) | Citation |

|---|---|---|---|

| Acylation | Acetyl chloride | 78–85 | |

| Grignard addition | MeMgBr | 65–72 |

Cross-Coupling Reactions

The thiophene and pyridazinone rings enable transition-metal-catalyzed couplings:

-

Suzuki-Miyaura coupling : The brominated pyridazinone reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh)/KPO in 1,4-dioxane (100°C, 12 h) to form biaryl derivatives .

-

Buchwald-Hartwig amination : The piperazine nitrogen couples with aryl halides (e.g., 4-bromoanisole) using Pd(dba)/Xantphos.

Optimized Conditions for Suzuki Coupling :

Cyclization and Ring-Opening Reactions

The tetrahydrothiophene sulfone participates in ring-opening reactions:

-

Acid-catalyzed ring-opening : Treatment with HCl (conc.) generates sulfonic acid derivatives.

-

Base-mediated elimination : Under strong bases (e.g., LDA), the sulfone undergoes β-elimination to form dihydrothiophene intermediates.

Electrophilic Aromatic Substitution

The thiophene and pyridazinone rings undergo electrophilic substitution:

-

Thiophene sulfonation : Reacts with SO/HSO to form sulfonated derivatives at the 5-position.

-

Pyridazinone nitration : Nitration (HNO/HSO, 0°C) occurs preferentially at the 4-position of the pyridazinone ring.

Redox Reactions

-

Ketone reduction : The 2-oxoethyl group is reduced to a secondary alcohol using NaBH/MeOH (yield: 82%).

-

Sulfone reduction : LiAlH reduces the sulfone to a thioether, though this reaction is low-yielding (≤30%) due to competing side reactions.

Heterocycle Functionalization

-

Piperazine quaternization : Reacts with methyl triflate to form a quaternary ammonium salt, enhancing water solubility.

-

Thiophene halogenation : Bromination (Br/CHCl) at the 5-position of the thiophene ring enables further cross-coupling.

Stability and Degradation Pathways

-

Hydrolytic degradation : The sulfone group hydrolyzes slowly in aqueous NaOH (pH > 10) to form sulfonic acid.

-

Photodegradation : UV exposure (254 nm) cleaves the pyridazinone ring, forming diketone fragments.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the piperazine derivative.

- Introduction of the thiophene and pyridazinone components.

- Functionalization to achieve the desired substituents.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that pyridazinone derivatives exhibit promising anticancer properties. The structural components of this compound may enhance its interaction with cancer cell targets, potentially inhibiting tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Antiinflammatory Properties

Compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation processes. The unique functional groups in this compound suggest potential as a COX inhibitor, offering therapeutic benefits in treating inflammatory diseases .

Neuropharmacological Effects

The piperazine moiety is known for its neuroactive properties, making this compound a candidate for exploring treatments for neurological disorders. Its ability to cross the blood-brain barrier could facilitate its use in developing therapies for conditions such as depression or anxiety .

Case Study 1: COX Inhibition

A study highlighted the synthesis of related pyridazinone derivatives that demonstrated significant COX-2 inhibitory activity. Molecular docking studies suggested that these compounds bind effectively to the COX enzyme active site, which could be extrapolated to predict similar behavior for 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one .

Case Study 2: Anticancer Mechanisms

In vitro studies on derivatives of pyridazinones have shown that they can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanisms involved include modulation of apoptotic signaling pathways and inhibition of proliferation markers .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and pyridazinone core are key structural features that enable binding to these targets, modulating their activity. The thiophene moieties may contribute to the compound’s overall electronic properties, influencing its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

- The trifluoromethoxy group in increases hydrophobicity, enhancing membrane permeability but reducing aqueous solubility.

- Chlorophenyl substituents (as in ) correlate with CNS-targeted activity due to improved blood-brain barrier penetration.

Piperazine-Containing Analogues

Table 2: Piperazine Modifications and Pharmacological Impact

| Compound Name | Piperazine Substituent | Pharmacological Relevance | Reference |

|---|---|---|---|

| Target Compound | 1,1-Dioxidotetrahydrothiophen-3-yl | Enhanced solubility and metabolic stability | |

| (E)-1-(4-(6-(1H-Imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Imidazole and propenone groups | Anticancer activity (apoptosis induction) | |

| 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine | Sulfonyl-linked fluorophenyl group | Serotonin receptor antagonism (5-HT2A) |

Key Observations :

- Sulfone modifications (target compound vs. ) improve solubility but may reduce passive diffusion compared to lipophilic sulfonyl groups.

- Imidazole integration () introduces hydrogen-bonding capacity, critical for kinase or protease inhibition.

Thiophene-Containing Analogues

Table 3: Thiophene Derivatives and Bioactivity

| Compound Name | Thiophene Position/Substituent | Notable Properties | Reference |

|---|---|---|---|

| Target Compound | Thiophen-2-yl at pyridazinone C6 | Optimal π-π stacking in enzyme active sites | |

| 1-Phenyl-2-((6-(Thiophen-2-yl)pyridazin-3-yl)thio)ethanone | Thioether linker instead of oxoethyl | Higher metabolic lability | |

| 2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one | Methoxyphenyl at C6 | Anti-inflammatory activity (COX-2 inhibition) |

Key Observations :

- Thioether linkers () are prone to oxidative metabolism, whereas oxoethyl groups (target compound) offer stability.

- Methoxy groups () enhance electron-donating effects, altering receptor binding kinetics.

Research Findings and Implications

- Synthetic Challenges : The target compound’s sulfone-modified piperazine requires multi-step synthesis, including oxidation of tetrahydrothiophene to the sulfone, which may lower overall yield compared to simpler piperazine derivatives .

- Biological Potential: Structural similarities to (dopamine receptor ligands) and (antimicrobials) suggest dual therapeutic applications. However, sulfone groups may prioritize solubility-dependent targets (e.g., extracellular enzymes) over CNS targets.

Biological Activity

The compound 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological assays, and mechanisms of action.

Synthesis and Structural Characterization

The synthesis of this compound involves multiple steps, including the formation of the piperazine ring and the introduction of thiophene groups. The structural characterization is typically performed using spectroscopic methods such as NMR and mass spectrometry to confirm the molecular structure.

1. In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant biological activities. Notably, it has been evaluated for its potential as an inverse agonist of RORγt , a receptor implicated in various autoimmune diseases. The potency was assessed using TR-FRET and FP competitive assays, revealing an IC50 value that indicates strong binding affinity to the target receptor .

The mechanism through which this compound exerts its effects involves interaction with specific amino acid residues in the RORγt binding site. For instance, hydrogen bonding with Gln286 has been noted as a critical interaction that stabilizes the binding conformation .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this structure:

- Monoamine Oxidase Inhibition : A study on similar piperazine derivatives indicated selective inhibition of monoamine oxidase A and B, suggesting potential antidepressant properties . This aligns with findings that compounds featuring piperazine moieties often exhibit neuropharmacological activities.

- Antitubercular Activity : Research on related compounds has shown promising anti-tubercular effects against Mycobacterium tuberculosis, with some derivatives exhibiting IC90 values indicating substantial efficacy .

Data Summary

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis involves multi-step reactions, typically starting with coupling a tetrahydrothiophene dioxide-piperazine intermediate with a pyridazinone-thiophene precursor. Key steps include:

- Amide coupling : Use coupling agents like HOBt/TBTU in anhydrous DMF or dichloromethane to link the piperazine and pyridazinone moieties .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene may enhance cyclization efficiency .

- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling of thiophene derivatives . Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for structural validation?

- X-ray crystallography : Resolve bond lengths/angles (e.g., C=O at 1.21 Å, S=O at 1.45 Å) to confirm stereochemistry and hydrogen bonding patterns .

- NMR spectroscopy : Assign peaks for thiophene protons (δ 7.2–7.5 ppm) and piperazine methylenes (δ 2.8–3.4 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 477.53) with <2 ppm error .

Q. How can researchers assess this compound’s potential biological activity?

- In vitro assays : Screen for kinase inhibition (e.g., PI3K/mTOR) using fluorescence polarization assays .

- Receptor binding studies : Radiolabeled competitive binding assays (e.g., for serotonin or dopamine receptors) .

- ADME profiling : Use Caco-2 cell monolayers to predict permeability and microsomal stability tests for metabolic liability .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., reactivity or solubility)?

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray structures to identify discrepancies in torsional angles .

- Solubility modeling : Use COSMO-RS simulations to predict solvent effects and adjust co-solvents (e.g., PEG-400) empirically .

- Kinetic studies : Perform stopped-flow NMR to validate computationally predicted reaction intermediates .

Q. How can reaction mechanisms for key synthetic steps (e.g., amide bond formation) be elucidated?

- Isotopic labeling : Introduce 15N or 13C labels in the piperazine moiety to track electronic effects via 2D NMR .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .

- In situ IR spectroscopy : Monitor carbonyl stretching frequencies (1650–1750 cm⁻¹) to detect acyloxyborane intermediates during coupling .

Q. What computational tools are recommended for docking studies targeting neurological receptors?

- Molecular docking : Use AutoDock Vina with receptor structures (e.g., 5-HT2A, PDB ID: 6WGT) and parameterize ligand charges via AM1-BCC .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify critical residue interactions (e.g., π-π stacking with His452) .

- Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates high potency) .

Methodological Notes

- Crystallographic data in provides a benchmark for computational modeling.

- Multi-step synthesis protocols in and emphasize reproducibility through strict anhydrous conditions and inert atmospheres.

- Avoid commercial sources (e.g., BenchChem) per the user’s constraints; instead, cite peer-reviewed crystallography and spectroscopy data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.